An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
CAS Number: 694471-97-1
A Core Reagent for Advanced Medicinal Chemistry and Materials Science
Prepared by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols. Always consult the latest SDS before handling this chemical and perform a thorough risk assessment.
Introduction: A Versatile Bifunctional Building Block
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a sophisticated synthetic intermediate of significant interest in modern drug discovery and materials science.[1] Its structure is characterized by a diaryl ether linkage connecting a pyridine ring and a phenylsulfonyl chloride moiety. This unique combination of functional groups—a nucleophilic pyridine nitrogen (in its protonated form), an electrophilic sulfonyl chloride, and a stable ether bridge—renders it a highly versatile building block for introducing the pyridyl-oxy-phenyl sulfonamide scaffold into target molecules.[1] This scaffold is prevalent in a variety of biologically active compounds, particularly in the domain of kinase inhibitors. The hydrochloride salt form enhances the compound's stability and modulates the reactivity of the pyridine nitrogen, making it a manageable and effective reagent in complex synthetic pathways.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis, ensuring predictability in solubility, reactivity, and purification.
| Property | Value | Source(s) |
| CAS Number | 694471-97-1 | [1][2][3] |
| Molecular Formula | C₁₁H₈ClNO₃S·HCl | [1][2][3] |
| Molecular Weight | 306.17 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Purity | ≥95% (by NMR) | [1] |
| IUPAC Name | 4-(pyridin-3-yloxy)benzenesulfonyl chloride;hydrochloride | |
| Synonyms | (4-(3-Pyridyloxy)phenyl)sulfonyl chloride hydrochloride | [1] |
Note: Further experimental data such as melting point, solubility in various organic solvents, and pKa values are not consistently reported across public domains and should be determined empirically for specific applications.
Core Synthesis and Mechanism
Logical Synthesis Pathway
The most rational synthetic approach involves a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by chlorosulfonylation of the resulting ether.
Caption: Proposed synthetic pathway for the target compound.
Part 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[4][5] In this synthesis, 3-hydroxypyridine reacts with an activated 4-halobenzenesulfonic acid (or its salt). The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[6] The reaction typically requires a copper(I) catalyst, a base to deprotonate the phenol, and a high-boiling polar aprotic solvent.
Plausible Experimental Protocol (Ullmann Condensation):
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-hydroxypyridine, 4-fluorobenzenesulfonic acid sodium salt, copper(I) iodide (catalytic amount), and potassium carbonate (as base).
-
Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically >150 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture, dilute with water, and neutralize with an appropriate acid.
-
The product, 4-(pyridin-3-yloxy)benzenesulfonic acid, may precipitate or require extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Chlorosulfonylation and Hydrochloride Salt Formation
The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Common reagents for this include phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7] These reactions are often vigorous and require careful control of conditions. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.
Plausible Experimental Protocol (Chlorosulfonylation and Salt Formation):
-
In a fume hood, carefully add the purified 4-(pyridin-3-yloxy)benzenesulfonic acid to a flask containing phosphorus oxychloride.
-
Add phosphorus pentachloride portion-wise while cooling the mixture in an ice bath.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or quenching a small aliquot to check for the presence of sulfonic acid).
-
Carefully pour the cooled reaction mixture onto crushed ice to hydrolyze excess chlorinating agents and precipitate the crude sulfonyl chloride.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Dissolve the crude sulfonyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Collect the white solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
Reactivity and Role in Synthesis
The synthetic utility of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are key isosteres for amides in medicinal chemistry, often conferring improved metabolic stability and altered binding properties.[8]
Formation of Sulfonamides
The primary application of this reagent is in the synthesis of N-substituted sulfonamides through reaction with primary or secondary amines. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Caption: General scheme for sulfonamide synthesis.
General Experimental Protocol (Sulfonamide Formation):
-
Dissolve the primary or secondary amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable base, typically 1.5 to 2.0 equivalents (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath.
-
Add a solution of 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 4-(pyridin-3-yloxy)benzenesulfonamide scaffold is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]
While direct synthesis examples starting from the title compound are not extensively detailed in readily accessible literature, its structural motif is present in numerous potent kinase inhibitors. It is a key building block for creating compounds that target kinases such as:
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. Inhibitors of Src are investigated as anti-cancer agents.[9][10][11][12]
-
PI3K/mTOR: These are key components of a signaling pathway that is frequently overactive in cancer, promoting cell growth and survival. Dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest.[13]
-
AXL Kinase: A receptor tyrosine kinase whose overexpression is linked to proliferation, survival, and drug resistance in many cancers.[14]
The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the sulfonamide group acts as a hydrogen bond donor and acceptor, and the diaryl ether provides a rigid scaffold to orient these interactions correctly.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, 4-(pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride requires careful handling to ensure safety and maintain its integrity.
-
Hazards: This compound is corrosive and causes severe skin burns and eye damage. It is also a respiratory irritant. It reacts with water, potentially releasing toxic and corrosive fumes (HCl and sulfonic acid).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents. Recommended storage is often at refrigerated temperatures (0-8 °C).[1]
Conclusion
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a high-value, versatile reagent for the synthesis of complex organic molecules. Its bifunctional nature allows for the efficient introduction of the pyridyl-oxy-phenyl sulfonamide moiety, a key pharmacophore in the development of modern therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and development, enabling the creation of novel compounds with significant potential in medicine and materials science.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. (n.d.). IRIS UniGe. Retrieved from [Link]
-
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]
-
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). PubMed. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PubMed Central. Retrieved from [Link]
-
4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009). PubMed. Retrieved from [Link]
-
4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. (n.d.). PubMed Central. Retrieved from [Link]
- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
-
Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. (n.d.). PubMed. Retrieved from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. (2017). PubMed. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). PubMed. Retrieved from [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). PubMed. Retrieved from [Link]
- Method for producing pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. (2012). Google Patents.
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (n.d.). European Patent Office. Retrieved from [Link]
- Pyridine-3-sulfonyl chloride production method. (n.d.). Google Patents.
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). RSC Publishing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride | C11H8ClNO3S | CID 5017864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 10. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
